N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a thiophen-2-ylmethyl substituent at the 4-amine position.
Properties
Molecular Formula |
C10H9N5S |
|---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H9N5S/c1-2-7(16-3-1)4-11-9-8-5-14-15-10(8)13-6-12-9/h1-3,5-6H,4H2,(H2,11,12,13,14,15) |
InChI Key |
HAVMNUHLMCCZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone.
Introduction of the thiophen-2-ylmethyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with a thiophen-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine compound that contains a thiophene ring and an amine group, making it a versatile molecule for chemical reactions. The pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, are significant in treating cancer, infectious diseases, and metabolic disorders .
Scientific Research Applications
N,4-di(1 H-pyrazol-4-yl)pyrimidin-2-amines have exhibited CDK2 inhibitory activity and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines . Mechanistic studies in ovarian cancer cells revealed that N,4-di(1 H-pyrazol-4-yl)pyrimidin-2-amines reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis . These results accentuate the potential of the N,4-di(1 H-pyrazol-4-yl)pyrimidin-2-amine scaffold to be developed into potent and selective CDK2 inhibitors for the treatment of cancer .
Pyrazolo[3,4-d]-pyrimidines can be used to treat histamine-mediated allergic diseases . Pharmaceutical compositions can be made to treat histamine-mediated allergic diseases with an effective amount of a pyrazolo[3,4-d]pyrimidine compound in a pharmaceutically acceptable carrier .
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural Modifications and Substituent Effects
Pyrazolo[3,4-d]pyrimidine derivatives are often tailored via substitutions at the 1-, 4-, and 6-positions to optimize biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Derivatives
Pharmacokinetic and Formulation Considerations
- S29: Utilized GO nanosheets to enhance delivery efficiency and reduce systemic toxicity .
- HNTs/Si27 Nanomaterial: Halloysite nanotubes (HNTs) improved the sustained release of pyrazolo[3,4-d]pyrimidine derivatives in prostate and bladder cancer models .
Biological Activity
N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar derivatives.
- Molecular Formula : C11H10N4S
- Molecular Weight : 226.29 g/mol
- LogP : 2.5 (indicating moderate lipophilicity)
The biological activity of this compound primarily involves its interaction with various biological targets, particularly protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, disrupting critical cell signaling pathways essential for cell proliferation and survival. This mechanism is particularly relevant in cancer therapy, where inhibition of specific kinases can lead to apoptosis in malignant cells.
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : this compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through kinase inhibition .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Mechanistic Insights : It demonstrated the ability to inhibit pro-inflammatory cytokine production and reduce nitric oxide levels in macrophage models .
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against several bacterial and fungal strains:
- Minimum Inhibitory Concentration (MIC) : Studies revealed that this compound exhibits notable antimicrobial activity with low MIC values against pathogens such as Escherichia coli and Staphylococcus aureus .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other pyrazolo[3,4-d]pyrimidine derivatives is essential:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Pyrazolo[3,4-d]pyrimidine A | Moderate | High | Moderate |
| Pyrazolo[3,4-d]pyrimidine B | Low | Low | High |
Case Studies
Several studies highlight the biological activity of this compound:
- Study on Anticancer Efficacy : A recent study demonstrated that this compound significantly inhibited the growth of melanoma cells by targeting BRAF(V600E) mutations, showcasing its potential as a targeted therapy .
- Anti-inflammatory Evaluation : In an animal model of inflammation, the compound reduced paw edema significantly compared to controls, indicating its therapeutic potential in inflammatory diseases .
- Antimicrobial Assays : In vitro assays showed that the compound effectively inhibited the growth of several pathogenic fungi and bacteria at concentrations lower than those required for standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
